molecular formula C17H18BrFN6O5 B8565650 Carbamic acid, N-[2-[[4-[4-(3-bromo-4-fluorophenyl)-4,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl]-, 1,1-dimethylethyl ester CAS No. 1204669-68-0

Carbamic acid, N-[2-[[4-[4-(3-bromo-4-fluorophenyl)-4,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl]-, 1,1-dimethylethyl ester

Cat. No. B8565650
Key on ui cas rn: 1204669-68-0
M. Wt: 485.3 g/mol
InChI Key: VRENVHFMZTWXCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09320732B2

Procedure details

In a 22 L flask was charged hydrogen chloride (4 N solution in 1,4-dioxane, 4 L, 16 mol). tert-Butyl [2-({4-[4-(3-bromo-4-fluorophenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl}amino)ethyl]carbamate (2315 g, 4.77 mol) was added as a solid in portions over 10 min. The slurry was stirred at room temperature and gradually became a thick paste that could not be stirred. After sitting overnight at room temperature, the paste was slurried in ethyl acetate (10 L), filtered, re-slurried in ethyl acetate (5 L), filtered, and dried to a constant weight to afford the desired product as a white solid (combined with other runs, 5 kg starting material charged, 4113 g, 95%). LCMS for C12H11BrFN6O3 (M+H)+: m/z=384.9, 386.9. 1H NMR (400 MHz, DMSO-d6): δ 8.12 (m, 4H), 7.76 (m, 1H), 7.58 (t, J=8.7 Hz, 1H), 6.78 (t, J=6.1 Hz, 1H), 3.51 (dd, J=11.8, 6.1 Hz, 2H), 3.02 (m, 2H).
Quantity
4 L
Type
reactant
Reaction Step One
Quantity
10 L
Type
solvent
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[ClH:1].[Br:2][C:3]1[CH:4]=[C:5]([N:10]2[C:14](=[O:15])[O:13][N:12]=[C:11]2[C:16]2[C:17]([NH:21][CH2:22][CH2:23][NH:24]C(=O)OC(C)(C)C)=[N:18][O:19][N:20]=2)[CH:6]=[CH:7][C:8]=1[F:9]>C(OCC)(=O)C>[ClH:1].[NH2:24][CH2:23][CH2:22][NH:21][C:17]1[C:16]([C:11]2[N:10]([C:5]3[CH:6]=[CH:7][C:8]([F:9])=[C:3]([Br:2])[CH:4]=3)[C:14](=[O:15])[O:13][N:12]=2)=[N:20][O:19][N:18]=1 |f:3.4|

Inputs

Step One
Name
Quantity
4 L
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
2315 g
Type
reactant
Smiles
BrC=1C=C(C=CC1F)N1C(=NOC1=O)C=1C(=NON1)NCCNC(OC(C)(C)C)=O
Step Three
Name
Quantity
10 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The slurry was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
be stirred
FILTRATION
Type
FILTRATION
Details
filtered, re-slurried in ethyl acetate (5 L)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried to a constant weight

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.NCCNC=1C(=NON1)C1=NOC(N1C1=CC(=C(C=C1)F)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5 kg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 248.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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